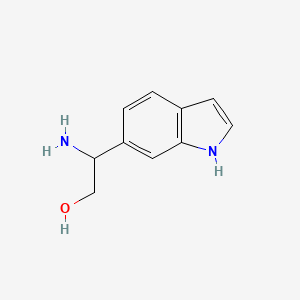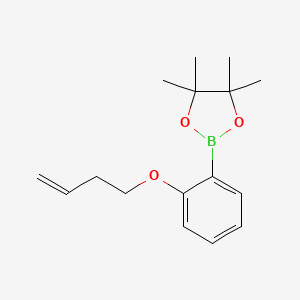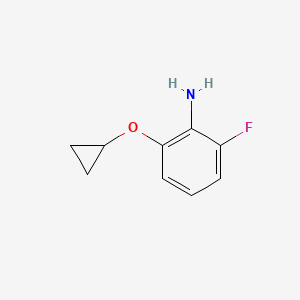
9H-Xanthene-9-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthene-9-thiol is a sulfur-containing heterocyclic compound with the molecular formula C13H10OS. It belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring. The thiol group (-SH) attached to the xanthene core imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-9-thiol typically involves the introduction of a thiol group to the xanthene core. One common method is the reaction of xanthene with thiourea in the presence of a strong acid, such as hydrochloric acid, followed by hydrolysis to yield the desired thiol compound. Another approach involves the use of xanthone as a starting material, which undergoes reduction and subsequent thiolation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form xanthene derivatives with different functional groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Xanthene derivatives.
Substitution: Alkylated or acylated xanthene compounds.
Wissenschaftliche Forschungsanwendungen
9H-Xanthene-9-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property is useful in imaging and diagnostic applications.
Medicine: Studied for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. It may also serve as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the thiol group.
Wirkmechanismus
The mechanism of action of 9H-Xanthene-9-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Xanthone: Lacks the thiol group but shares the xanthene core structure. Known for its diverse biological activities.
Thioxanthone: Contains a sulfur atom in the xanthene core, similar to 9H-Xanthene-9-thiol, but with different chemical properties.
Fluorene: A structurally similar compound with a different heterocyclic system, used in various chemical applications.
Uniqueness: this compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other xanthene derivatives.
Eigenschaften
CAS-Nummer |
89562-30-1 |
|---|---|
Molekularformel |
C13H10OS |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
9H-xanthene-9-thiol |
InChI |
InChI=1S/C13H10OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8,13,15H |
InChI-Schlüssel |
BCZADNSFSRFPNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)


![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)

![Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)
![(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride](/img/structure/B13618028.png)






